molecular formula C30H44N2O2 B10851296 N,N'-(1',2'-ethylene)-bis-(-)-nor-MEP

N,N'-(1',2'-ethylene)-bis-(-)-nor-MEP

Cat. No.: B10851296
M. Wt: 464.7 g/mol
InChI Key: RMHAJXOOJPBLSR-LOYHVIPDSA-N
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Description

N,N'-(1',2'-ethylene)-bis-(-)-nor-MEP (compound 188 in ) belongs to a homologous series of bis-(-)-nor-MEP derivatives with alkylene linkers of varying lengths . The compound’s name suggests a structure where two (-)-nor-MEP moieties are bridged via a 1',2'-ethylene group (–CH₂–CH₂–). These compounds are likely designed for applications in medicinal chemistry or materials science, given the pharmacological relevance of phosphonates and their metal-chelating properties .

Properties

Molecular Formula

C30H44N2O2

Molecular Weight

464.7 g/mol

IUPAC Name

3-[(3S)-3-ethyl-1-[2-[(3S)-3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol

InChI

InChI=1S/C30H44N2O2/c1-3-29(25-11-9-13-27(33)21-25)15-5-7-17-31(23-29)19-20-32-18-8-6-16-30(4-2,24-32)26-12-10-14-28(34)22-26/h9-14,21-22,33-34H,3-8,15-20,23-24H2,1-2H3/t29-,30-/m1/s1

InChI Key

RMHAJXOOJPBLSR-LOYHVIPDSA-N

Isomeric SMILES

CC[C@]1(CCCCN(C1)CCN2CCCC[C@@](C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Canonical SMILES

CCC1(CCCCN(C1)CCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP typically involves the reaction of ethylenediamine with nor-MEP derivatives under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures and pressures to facilitate the formation of the desired product. Common reagents used in this synthesis include ethylenediamine and nor-MEP derivatives, with catalysts such as sodium hydroxide to promote the reaction .

Industrial Production Methods

Industrial production of N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which N,N’-(1’,2’-ethylene)-bis-(-)-nor-MEP exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The ethylene linkage and bis-nor-MEP structure play a crucial role in determining its binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Bis-(-)-nor-MEP Homologs

Compound ID Alkylene Linker Chain Length Potential Implications
188 1',2'-ethylene (–CH₂–CH₂–) 2 carbons Moderate flexibility; balance of solubility and steric effects
189 1',3'-propylene (–CH₂–CH₂–CH₂–) 3 carbons Increased flexibility; enhanced lipophilicity
190 1',4'-butylene (–CH₂–CH₂–CH₂–CH₂–) 4 carbons Higher lipophilicity; possible membrane permeability
191–195 C5–C9 linkers 5–9 carbons Extended hydrophobic domains; tailored for specific targets

Key Findings:

In analogous bis-Schiff base complexes (), steric hindrance and catalytic activity were modulated by linker length, suggesting similar tunability in bis-(-)-nor-MEP systems .

Biological Activity :

  • Bis-ethylene diamine derivatives (e.g., N,N'-bis-(4-methoxybenzylidene) ethylenediamine in ) exhibit antimicrobial properties when complexed with metals like cadmium . If 188 acts as a chelator, its shorter linker might optimize metal-binding geometry for specific biological targets.
  • Longer-chain homologs (e.g., 190–195 ) could be tailored for sustained release or targeted delivery in drug design, as seen in polymer-stabilized systems () .

Thermal and Material Stability :

  • Bulky bis-aryl compounds (e.g., N,N′-bis-(1-naphthyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine in ) demonstrate high thermal stability and hole-transporting efficiency in electroluminescent devices . By analogy, 188 and its homologs may serve as stabilizers or functional materials depending on their substituents.

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